3-Chloro-4-phenoxybenzoic acid methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-phenoxybenzoic acid methyl ester typically involves the esterification of 3-Chloro-4-phenoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-phenoxybenzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3-Chloro-4-phenoxybenzoic acid and methanol.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) can be employed.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Hydrolysis: 3-Chloro-4-phenoxybenzoic acid and methanol.
Oxidation and Reduction: Various oxidized or reduced phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-4-phenoxybenzoic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various enzymes and receptors. The phenoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-phenoxybenzoic acid: The parent acid form of the ester.
4-Phenoxybenzoic acid methyl ester: A similar ester without the chlorine substituent.
3-Chloro-4-methoxybenzoic acid methyl ester: A related compound with a methoxy group instead of a phenoxy group.
Uniqueness
3-Chloro-4-phenoxybenzoic acid methyl ester is unique due to the presence of both a chlorine atom and a phenoxy group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
methyl 3-chloro-4-phenoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-17-14(16)10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDDSKWVJBGBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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